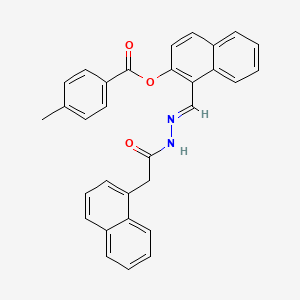![molecular formula C25H21F3N4OS2 B12025709 2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 539809-29-5](/img/structure/B12025709.png)
2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-{[(4-Méthylphényl)sulfanyl]méthyl}-4-phényl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluorométhyl)phényl]acétamide est un composé organique complexe qui présente un cycle triazole, des groupes sulfanyl et un fragment trifluorométhylphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-[(5-{[(4-Méthylphényl)sulfanyl]méthyl}-4-phényl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluorométhyl)phényl]acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés de l’hydrazine et des aldéhydes ou des cétones appropriés.
Introduction de groupes sulfanyl : Les groupes sulfanyl sont introduits par des réactions de substitution nucléophile, où les groupes thiol réagissent avec des précurseurs halogénés.
Fixation du fragment trifluorométhylphényle : Cette étape implique des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour fixer le groupe trifluorométhylphényle au cycle triazole.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une optimisation des voies de synthèse décrites ci-dessus pour assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs automatisés, de la chimie en flux continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou les groupes sulfanyl, conduisant potentiellement à la formation de dérivés dihydro.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en particulier au niveau des cycles phényles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium, l’hydrure d’aluminium et lithium et l’hydrogénation catalytique sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénoalcanes et divers nucléophiles peuvent être utilisés dans des conditions appropriées.
Produits principaux
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés dihydro.
Substitution : Divers dérivés phénylés substitués.
Applications de la recherche scientifique
Chimie médicinale : Il peut servir de composé d’amorce pour le développement de nouveaux médicaments, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Recherche biologique : Le composé peut être utilisé pour étudier les effets des dérivés du triazole sur les systèmes biologiques, y compris leurs propriétés antimicrobiennes et anticancéreuses.
Applications industrielles : Il peut être utilisé dans la synthèse de matériaux de pointe ou comme catalyseur dans diverses réactions chimiques.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the effects of triazole derivatives on biological systems, including their antimicrobial and anticancer properties.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in various chemical reactions.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou les acides nucléiques. Le cycle triazole et les groupes sulfanyl pourraient jouer un rôle crucial dans la liaison à ces cibles, inhibant ou modulant potentiellement leur activité.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(5-{[(4-Méthoxyphényl)sulfanyl]méthyl}-4-phényl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluorométhyl)phényl]acétamide
- 2-[(5-{[(4-Méthylphényl)sulfanyl]méthyl}-4-phényl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(fluorométhyl)phényl]acétamide
Unicité
La présence du groupe trifluorométhyle dans 2-[(5-{[(4-Méthylphényl)sulfanyl]méthyl}-4-phényl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluorométhyl)phényl]acétamide confère des propriétés chimiques uniques, telles qu’une lipophilie accrue et une stabilité métabolique, ce qui peut améliorer son activité biologique et son potentiel en tant que candidat médicament.
Propriétés
Numéro CAS |
539809-29-5 |
|---|---|
Formule moléculaire |
C25H21F3N4OS2 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H21F3N4OS2/c1-17-11-13-19(14-12-17)34-15-22-30-31-24(32(22)18-7-3-2-4-8-18)35-16-23(33)29-21-10-6-5-9-20(21)25(26,27)28/h2-14H,15-16H2,1H3,(H,29,33) |
Clé InChI |
NVNHOEBRNDQSKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-cyclopentyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025637.png)

![3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12025643.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025645.png)
![[4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12025647.png)
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025652.png)
![3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12025661.png)
![6-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025662.png)
![6-(3-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12025668.png)
![[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12025674.png)
![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12025682.png)
![2-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12025688.png)
![4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025699.png)

